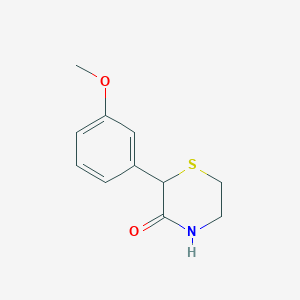

2-(3-Methoxyphenyl)thiomorpholin-3-one

Descripción

2-(3-Methoxyphenyl)thiomorpholin-3-one is a sulfur-containing heterocyclic compound featuring a thiomorpholinone core substituted with a 3-methoxyphenyl group at the 2-position. Thiomorpholinone derivatives are characterized by a six-membered ring containing one sulfur and one nitrogen atom, with a ketone group at the 3-position.

Propiedades

Número CAS |

112393-82-5 |

|---|---|

Fórmula molecular |

C11H13NO2S |

Peso molecular |

223.29 g/mol |

Nombre IUPAC |

2-(3-methoxyphenyl)thiomorpholin-3-one |

InChI |

InChI=1S/C11H13NO2S/c1-14-9-4-2-3-8(7-9)10-11(13)12-5-6-15-10/h2-4,7,10H,5-6H2,1H3,(H,12,13) |

Clave InChI |

FBRXKRNWZBZCIC-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=CC(=C1)C2C(=O)NCCS2 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Thiomorpholinone vs. Morpholinone/Piperazinone

- Reactivity : Thiomorpholin-3-one exhibits distinct reactivity compared to oxygen-containing morpholin-3-one or nitrogen-rich piperazin-2-one. For instance, thiomorpholin-3-one derivatives undergo nucleophilic substitution reactions with triethyl phosphite, yielding phosphorylated products, a behavior attributed to the electron-withdrawing sulfur atom enhancing ring electrophilicity .

- Solubility: Sulfur in the thiomorpholinone ring may reduce water solubility compared to morpholinone analogs. For example, letermovir—a piperazine derivative with a 3-methoxyphenyl group—is noted for very low aqueous solubility, suggesting that bulkier sulfur-containing cores might exacerbate hydrophobicity .

Substituent Variations

3-Methoxyphenyl Group Positioning

- Biological Activity: The 3-methoxyphenyl group is a common substituent in bioactive compounds. In letermovir, this group contributes to binding affinity in antiviral activity, whereas in methoxmetamine (a cyclohexanone derivative with 3-methoxyphenyl and methylamino groups), it is associated with psychoactive effects. The thiomorpholinone core may alter metabolic stability compared to cyclohexanone or piperazine systems .

- In contrast, the 3-methoxyphenyl group’s electron-donating methoxy moiety may influence redox behavior or intermolecular interactions .

Pharmacologically Active Analogs

- Methoxmetamine (C₁₄H₁₉NO₂): This cyclohexanone derivative shares the 3-methoxyphenyl group but replaces the thiomorpholinone core with a methylamino-substituted cyclohexanone. The structural difference likely impacts receptor selectivity and metabolic pathways, as cyclohexanone derivatives are prone to ketone reduction in vivo .

- Tramadol Impurities: Impurities such as 1-(3-methoxyphenyl)-2-(dimethylaminomethyl)cyclohexanol highlight the role of dimethylaminomethyl groups in enhancing blood-brain barrier penetration.

Data Table: Key Attributes of Comparable Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.